molecular formula C25H32N2O3 B12795888 4-n-Pentanoyl-4-n'-octanoyloxyazobenzene CAS No. 120103-01-7

4-n-Pentanoyl-4-n'-octanoyloxyazobenzene

Cat. No.: B12795888
CAS No.: 120103-01-7
M. Wt: 408.5 g/mol
InChI Key: SIIBFBDEHWHOOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-n-Pentanoyl-4-n'-octanoyloxyazobenzene (CAS 120103-01-7) is a member of the 4-n-pentanoyl-4'-n-alkyloyloxyazobenzene (PPAPE) family, characterized by its azobenzene core substituted with a pentanoyl (C5) group and an octanoyloxy (C8) chain. Its molecular formula is C25H32N2O3, with a molecular weight of 408.5332 g/mol and an InChIKey of SIIBFBDEHWHOOX-CYYJNZCTSA-N . This compound exhibits liquid crystalline (LC) behavior, with phase transitions including crystal I → crystal II, liquid → smectic 1, smectic 1 → smectic A, and smectic A → isotropic phases. Thermodynamic data from Fanelli et al. (1988) report phase transition enthalpies (ΔHtrs) ranging from 0.82 to 4.70 kcal/mol and entropies (ΔStrs) from 2.00 to 13.40 cal/mol·K, highlighting its complex mesomorphic properties .

Properties

CAS No.

120103-01-7

Molecular Formula

C25H32N2O3

Molecular Weight

408.5 g/mol

IUPAC Name

[4-[(4-pentanoylphenyl)diazenyl]phenyl] octanoate

InChI

InChI=1S/C25H32N2O3/c1-3-5-7-8-9-11-25(29)30-23-18-16-22(17-19-23)27-26-21-14-12-20(13-15-21)24(28)10-6-4-2/h12-19H,3-11H2,1-2H3

InChI Key

SIIBFBDEHWHOOX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-n-Pentanoyl-4-n’-octanoyloxyazobenzene typically involves the following steps:

    Diazotization: The starting material, aniline, is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a phenol derivative to form the azobenzene core.

    Acylation: The azobenzene core is acylated using pentanoyl chloride and octanoyl chloride in the presence of a base such as pyridine to introduce the pentanoyl and octanoyloxy groups.

Industrial Production Methods

Industrial production of 4-n-Pentanoyl-4-n’-octanoyloxyazobenzene follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-n-Pentanoyl-4-n’-octanoyloxyazobenzene undergoes various chemical reactions, including:

    Photoisomerization: The compound can undergo reversible photoisomerization between the trans and cis forms upon exposure to UV and visible light.

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Photoisomerization: UV light (365 nm) for trans-to-cis isomerization and visible light (450 nm) for cis-to-trans isomerization.

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

Major Products Formed

    Photoisomerization: Cis and trans isomers of 4-n-Pentanoyl-4-n’-octanoyloxyazobenzene.

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

Scientific Research Applications

4-n-Pentanoyl-4-n’-octanoyloxyazobenzene has a wide range of scientific research applications, including:

    Chemistry: Used as a photoresponsive material in the development of molecular switches and sensors.

    Biology: Employed in the study of photoresponsive biomolecules and their interactions with biological systems.

    Medicine: Investigated for potential use in photodynamic therapy and drug delivery systems.

    Industry: Utilized in the production of liquid crystal displays (LCDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 4-n-Pentanoyl-4-n’-octanoyloxyazobenzene involves its ability to undergo photoisomerization. Upon exposure to UV light, the compound transitions from the trans to the cis form, resulting in a change in its molecular geometry and properties. This photoisomerization process can be reversed by exposure to visible light. The molecular targets and pathways involved in this process include the diazene group (N=N) and the phenyl rings, which undergo conformational changes during the isomerization.

Comparison with Similar Compounds

Comparison with Similar Compounds

The PPAPE series includes analogs with varying alkyl chain lengths on the acyloxy group. Key comparisons are detailed below:

Structural and Molecular Differences

Compound Name Alkyl Chain Length Molecular Formula Molecular Weight (g/mol) CAS Number
4-n-Pentanoyl-4-n'-ethanoyloxyazobenzene C2 (ethanoyl) C19H20N2O3 324.3737 120102-96-7
4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene C6 (hexanoyl) C23H28N2O3 380.48 120102-99-0
4-n-Pentanoyl-4-n'-octanoyloxyazobenzene C8 (octanoyl) C25H32N2O3 408.5332 120103-01-7
4-n-Pentanoyl-4-n'-decanoyloxyazobenzene C10 (decanoyl) C27H36N2O3 436.5863 120103-03-9

Key Insight : Increasing alkyl chain length correlates with higher molecular weight and enhanced hydrophobicity, which stabilizes liquid crystalline phases .

Phase Transition Behavior

Compound (Alkyl Chain) Phase Transitions Observed ΔHtrs Range (kcal/mol) ΔStrs Range (cal/mol·K)
Ethanoyl (C2) Crystal → Liquid 0.22 – 4.70 0.60 – 13.40
Hexanoyl (C6) Crystal II → Crystal I → Liquid 0.22 – 4.70 0.60 – 13.40
Octanoyl (C8) Crystal I ↔ Smectic 1 ↔ Smectic A ↔ Isotropic 0.82 – 4.70 2.00 – 13.40
Decanoyl (C10) Likely extended smectic phases (data limited) Not reported Not reported

Key Insight : Longer alkyl chains (C8, C10) promote smectic phase stability due to increased van der Waals interactions, whereas shorter chains (C2, C6) exhibit simpler crystal-to-liquid transitions .

Thermodynamic and Physical Properties

Property 4-n-Pentanoyl-4-n'-ethanoyloxyazobenzene (C2) 4-n-Pentanoyl-4-n'-octanoyloxyazobenzene (C8)
ΔfH°gas (kJ/mol) -295.53 (Joback) Not reported
logPoct/wat 5.40 (Crippen) Estimated >6.0 (extrapolated)
Tboil (K) 976.80 (Joback) Not reported
McVol (ml/mol) 255.72 (McGowan) ~300 (estimated)

Key Insight: The ethanoyl derivative (C2) has lower hydrophobicity (logP = 5.4) compared to the octanoyl analog (estimated logP >6.0), aligning with its reduced alkyl chain length .

Research Findings

Mesomorphic Stability: The octanoyl derivative (C8) exhibits the most complex phase behavior, with smectic A phases persisting up to 413.15 K, whereas the ethanoyl analog (C2) lacks smectic phases entirely .

Alkyl Chain Impact : In the PPAPE series, each additional -CH2- group in the acyloxy chain increases transition temperatures by ~5–10 K, enhancing mesophase thermal stability .

Computational Predictions: Crippen and Joback methods predict the ethanoyl derivative’s low aqueous solubility (log10WS = -5.74) and high vaporization enthalpy (ΔvapH° = 86.34 kJ/mol), consistent with its crystalline dominance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.